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Compound of Interest

Compound Name: D-Apiitol

CAS No.: 10592-17-3

Cat. No.: B082165 Get Quote

Abstract & Application Scope
D-Apiitol (3-C-(hydroxymethyl)-D-erythro-tetritol) is the alditol derivative of the branched-chain

sugar D-Apiose. It serves as a critical analytical standard for quantifying apiose residues in

Rhamnogalacturonan II (RG-II), a complex pectic polysaccharide essential for plant cell wall

integrity.

Since D-apiose is acid-labile and degrades during standard hydrolytic analysis, reduction to the

stable D-apiitol form is the industry-standard method for GC-MS quantification. This protocol

provides a self-validating workflow for:

Synthesis of D-Apiose (Precursor) via the Schaffer-Ho chemical route.

Reduction to D-Apiitol (Target) using Sodium Borohydride.

Borate Removal (Critical Purification Step).

Retrosynthetic Analysis & Pathway
The synthesis exploits the "Chiral Pool" strategy, utilizing L-Arabinose to establish the correct

stereochemistry. The key transformation is an Aldol-Cannizzaro reaction that introduces the

hydroxymethyl branch at C-2.
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Figure 1: Synthetic pathway from L-Arabinose to D-Apiitol.[1][2] The red arrow denotes the

critical reduction step detailed in Part 4.

Part I: Synthesis of D-Apiose (Precursor)
Note: If commercial D-Apiose is available, proceed directly to Part 4.

Reagents Required[1][3][4][5][6][7][8][9]
L-Arabinose (CAS: 5328-37-0)

Acetone (Dry)

Sulfuric Acid (Conc.)

Formaldehyde (37% aq.)

Sodium Hydroxide (1M)

Protocol A: The Schaffer-Ho Modification
This method converts L-arabinose to D-apiose by introducing a hydroxymethyl group at C-2.

Protection (Acetonation):

Suspend L-Arabinose (10 g) in Acetone (200 mL) containing H2SO4 (4 mL).

Stir at room temperature (RT) for 4 hours until the solution is clear.

Neutralize with Na2CO3, filter, and concentrate to yield 2,3:4,5-di-O-isopropylidene-al-L-

arabinose.

QC Check: TLC (Hexane:EtOAc 4:1) should show a single high-Rf spot.
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Hydroxymethylation (The Branching Step):

Dissolve the protected arabinose (5 g) in 50% aqueous Dioxane (50 mL).

Add Formaldehyde (37%, 10 mL) and 1M NaOH (15 mL).

Heat at 55°C for 12 hours. The reaction undergoes an aldol condensation followed by a

cross-Cannizzaro reduction.

Mechanism:[3][4] The aldehyde at C-1 is reduced to an alcohol, and a hydroxymethyl

group is added at C-2.

Hydrolysis & Isolation:

Acidify with 1M HCl and heat at 60°C for 2 hours to remove isopropylidene groups.

Neutralize with Amberlite IR-400 (OH- form) or equivalent ion-exchange resin.

Concentrate to a syrup.

Purification: Flash chromatography on Silica Gel (DCM:MeOH 8:2).

Yield: Expect ~40-50% of D-Apiose as a syrup.

Part II: Reduction to D-Apiitol (The Core Protocol)
This is the critical step to generate the analytical standard. The reduction must be complete,

and the removal of borate complexes is non-negotiable for accurate mass spectrometry.

Reagents
Substrate: D-Apiose (Synthesized above or commercial).

Reductant: Sodium Borohydride (NaBH4) (CAS: 16940-66-2).

Solvent: 1M Ammonia (aq) or Water.

Quenching: Glacial Acetic Acid.[2]
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Purification: Methanol (HPLC Grade).

Step-by-Step Methodology
Step 1: Reduction Reaction[2][4]

Dissolve D-Apiose (100 mg, 0.67 mmol) in 1M NH4OH (5 mL).

Why Ammonia? Alkaline pH stabilizes NaBH4 and prevents premature hydrolysis of the

hydride.

Add NaBH4 (50 mg, 1.32 mmol) in small portions.

Ratio: Use a 2:1 molar excess of hydride to sugar.

Stir at Room Temperature for 2 hours.

Validation: Spot on TLC (n-Propanol:H2O:EtOAc 7:2:1). Spray with anisaldehyde-H2SO4.

The reducing sugar spot (Apiose) should disappear; the alditol (Apiitol) will not stain or

stain very faintly white/blue.

Step 2: Quenching and Borate Removal (Critical)
Borate forms stable cyclic esters with polyols (apiitol), which interfere with acetylation and mass

spec. They must be removed as volatile methyl borate.

Add Glacial Acetic Acid dropwise until effervescence (H2 gas) ceases and pH is ~5.0.

Concentrate the solution to dryness on a rotary evaporator (< 40°C).

Co-evaporation Cycle (Perform 5 Times):

Add Methanol (10 mL) to the residue.

Vortex to dissolve.

Evaporate to dryness.

Chemistry:
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.

Final residue is D-Apiitol (mixed with Sodium Acetate).

Step 3: Desalting (Purification)
Dissolve residue in minimal water (2 mL).

Pass through a small column of Dowex 50W-X8 (H+ form) to remove Sodium ions.

Elute with water.

Lyophilize the eluate to obtain pure D-Apiitol as a colorless syrup.

Workflow Visualization: Borate Removal
The following diagram illustrates the mandatory purification cycle to ensure the standard is free

of borate interference.
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The Methanol Cycle (Repeat 5x)

Crude Reaction Mix
(Apiitol + Na Borate)

Add Acetic Acid
(Quench NaBH4)

Evaporate to Dryness

Add MeOH (10mL)

Form Methyl Borate
B(OMe)3

Rotary Evaporation
(Remove Volatile Borate)

 Repeat

Borate-Free D-Apiitol

 After 5th Cycle
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Figure 2: The Methanol Co-evaporation Cycle. Failure to execute this loop 5x results in

incomplete acetylation during downstream analysis.

Characterization & Quality Control
To validate the synthesized D-Apiitol standard, compare analytical data against these

reference values.

A. NMR Spectroscopy ( , 500 MHz)
D-Apiitol is a symmetrical molecule (meso-like in some representations, but chiral due to

C2/C3 differentiation in 3D space relative to the branch).

Nucleus
Chemical Shift (

ppm)
Multiplicity Assignment

C 76.4 CH C-2

C 74.2 Cq C-3 (Quaternary)

C 64.1 CH2 C-1, C-4

C 62.8 CH2 C-3' (Branch)

H 3.95 - 3.60 m Backbone protons

B. GC-MS Analysis (Peracetate Derivative)
For GC-MS validation, convert a small aliquot to the alditol acetate.

Derivatization: React 1 mg D-Apiitol with Acetic Anhydride:Pyridine (1:1) at 100°C for 30

mins.

GC Retention: D-Apiitol acetate elutes before Xylitol and Arabinitol acetates on polar

columns (e.g., SP-2380 or DB-225).
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Mass Spectrum (EI): Look for unique fragmentation pattern distinct from linear pentitols.

Key Ions: m/z 145, 217 (characteristic of primary acetate fragments), but lacking the

specific linear chain cleavage series of xylitol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b082165#synthesis-of-d-apiitol-standard-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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